molecular formula C16H9N3O7 B11543037 N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11543037
M. Wt: 355.26 g/mol
InChI Key: JOCAUGSIAXBFTO-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a chromene ring system, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable chromene derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties compared to other dinitrophenyl derivatives.

Properties

Molecular Formula

C16H9N3O7

Molecular Weight

355.26 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9N3O7/c20-15(11-7-9-3-1-2-4-14(9)26-16(11)21)17-12-6-5-10(18(22)23)8-13(12)19(24)25/h1-8H,(H,17,20)

InChI Key

JOCAUGSIAXBFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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